molecular formula C8H11N3O B6172699 methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine CAS No. 32635-81-7

methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine

Cat. No.: B6172699
CAS No.: 32635-81-7
M. Wt: 165.19 g/mol
InChI Key: RSPHCMYPFWSJIJ-UHFFFAOYSA-N
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Description

Methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine is a chemical compound with the molecular formula C8H11N3O. It is also known by its IUPAC name, N-methyl-N-(2-(pyridin-2-yl)ethyl)nitrous amide . This compound is characterized by the presence of a nitroso group attached to a methylated amine and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of N-methyl-N-(2-(pyridin-2-yl)ethyl)amine with nitrosating agents such as sodium nitrite in the presence of an acid . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitroso compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(nitroso)[2-(pyridin-2-yl)ethyl]amine is unique due to its specific structural features, including the presence of both a nitroso group and a pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

32635-81-7

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N-methyl-N-(2-pyridin-2-ylethyl)nitrous amide

InChI

InChI=1S/C8H11N3O/c1-11(10-12)7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3

InChI Key

RSPHCMYPFWSJIJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=N1)N=O

Purity

95

Origin of Product

United States

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